5-amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one

描述

Systematic Nomenclature and Molecular Formula Analysis

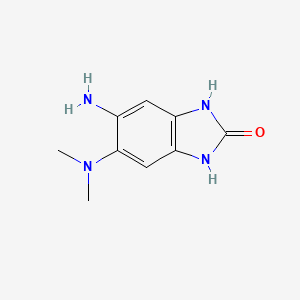

The systematic nomenclature of 5-amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one follows International Union of Pure and Applied Chemistry guidelines and reflects the compound's structural complexity. The official IUPAC name clearly delineates the positioning of substituents on the benzimidazolone scaffold, with the amino group located at the 5-position and the dimethylamino group at the 6-position of the fused ring system. Alternative nomenclature systems provide additional naming conventions, including 5-amino-6-(dimethylamino)-1,3-dihydrobenzimidazol-2-one and 5-amino-6-(dimethylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one, which emphasize different aspects of the molecular structure.

The molecular formula C9H12N4O accurately represents the atomic composition of this compound, indicating the presence of nine carbon atoms, twelve hydrogen atoms, four nitrogen atoms, and one oxygen atom. This formula corresponds to a molecular weight of 192.22 grams per mole, establishing the compound's position within the medium molecular weight range typical of pharmaceutical intermediates and bioactive molecules. The Chemical Abstracts Service registry number 1159693-55-6 provides a unique identifier for this compound in chemical databases and literature.

The structural analysis reveals several key features that define the compound's chemical identity. The benzimidazolone core consists of a fused bicyclic system combining a benzene ring with an imidazolidinone moiety. The carbonyl group at the 2-position forms the characteristic lactam structure that defines the benzimidazolone class. The amino substituent at position 5 introduces a primary amine functionality, while the dimethylamino group at position 6 contributes a tertiary amine center, creating an overall molecular architecture with multiple sites for potential chemical interactions and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H12N4O |

| Molecular Weight | 192.22 g/mol |

| CAS Number | 1159693-55-6 |

| PubChem CID | 28727441 |

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional structural characterization of this compound provides crucial insights into its molecular geometry and conformational preferences. Computational modeling studies indicate that the benzimidazolone core maintains essential planarity, which is characteristic of fused aromatic systems and contributes to the compound's stability and electronic properties. The planar arrangement of the bicyclic core facilitates π-electron delocalization across the entire ring system, influencing both the chemical reactivity and physical properties of the molecule.

The dimethylamino substituent at the 6-position exhibits conformational flexibility due to the rotation around the carbon-nitrogen bond connecting it to the aromatic ring. This rotational freedom allows the dimethylamino group to adopt various orientations relative to the benzimidazolone plane, potentially influencing the compound's ability to interact with biological targets or participate in intermolecular associations. Crystallographic studies of related benzimidazolone derivatives have demonstrated that substituent positioning can significantly affect molecular packing arrangements and hydrogen bonding patterns in the solid state.

The amino group at position 5 contributes to the overall three-dimensional structure through its potential for hydrogen bonding interactions. The primary amine functionality can serve as both a hydrogen bond donor and acceptor, creating opportunities for intermolecular associations that may influence crystalline packing arrangements. In related benzimidazolone structures, hydrogen bonding networks involving amino substituents have been observed to form extended supramolecular architectures that stabilize crystal lattices.

Conformational analysis reveals that the compound exists in a relatively rigid framework due to the constraints imposed by the fused ring system. The benzimidazolone core restricts rotation around the carbon-carbon bonds within the bicyclic structure, maintaining a consistent molecular geometry that facilitates predictable interactions with other molecules. This conformational stability is advantageous for structure-activity relationship studies and molecular design applications, as it reduces the number of possible conformations that must be considered during analysis.

Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural confirmation and purity assessment. Infrared spectroscopy reveals characteristic absorption bands that correspond to the functional groups present in the molecule. The carbonyl stretch of the lactam functionality typically appears in the region of 1650-1700 cm⁻¹, representing the C=O bond of the benzimidazolone core. Primary amine N-H stretching vibrations are observed in the 3300-3500 cm⁻¹ region, while the dimethylamino group contributes C-N stretching absorptions in the 1000-1250 cm⁻¹ range.

Nuclear magnetic resonance spectroscopy provides detailed structural elucidation through the analysis of proton and carbon environments within the molecule. Proton nuclear magnetic resonance spectra reveal distinct chemical shifts for the various hydrogen environments present in the compound. The aromatic protons of the benzimidazolone core appear in the downfield region, typically between 6.5-7.5 parts per million, while the dimethylamino methyl groups generate a characteristic singlet around 2.2-2.8 parts per million. The amino group protons appear as a broad signal in the 4.5-6.0 parts per million range, often exhibiting exchange behavior with deuterated solvents.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The carbonyl carbon of the lactam functionality appears significantly downfield, typically around 155-165 parts per million, while the aromatic carbons of the benzene ring system are observed in the 110-140 parts per million region. The dimethylamino carbon atoms generate signals around 40-45 parts per million, reflecting their aliphatic character and electronic environment.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. Electrospray ionization mass spectrometry typically produces a molecular ion peak at mass-to-charge ratio 193 corresponding to the protonated molecular ion [M+H]⁺. Fragmentation patterns often involve loss of the dimethylamino group or cleavage of the lactam ring, generating characteristic daughter ions that can be used for structural confirmation and purity assessment.

| Spectroscopic Technique | Key Observations |

|---|---|

| Infrared Spectroscopy | Lactam C=O stretch: 1650-1700 cm⁻¹; N-H stretch: 3300-3500 cm⁻¹ |

| ¹H Nuclear Magnetic Resonance | Aromatic H: 6.5-7.5 ppm; N(CH₃)₂: 2.2-2.8 ppm; NH₂: 4.5-6.0 ppm |

| ¹³C Nuclear Magnetic Resonance | C=O: 155-165 ppm; Aromatic C: 110-140 ppm; N(CH₃)₂: 40-45 ppm |

| Mass Spectrometry | [M+H]⁺: m/z 193 |

Computational Chemistry Insights: Density Functional Theory Calculations and Molecular Orbital Analysis

Computational chemistry studies of this compound employ density functional theory methods to elucidate electronic structure, molecular properties, and reactivity patterns. These theoretical investigations provide valuable insights into the compound's behavior that complement experimental characterization data. Density functional theory calculations using standard basis sets reveal the electronic distribution within the molecule, highlighting regions of electron density that may be important for chemical reactivity and biological interactions.

Molecular orbital analysis demonstrates the electronic structure of the benzimidazolone system, with particular attention to the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. The planar nature of the benzimidazolone core facilitates π-electron delocalization, creating extended molecular orbitals that span the entire bicyclic system. The amino and dimethylamino substituents contribute additional electron density to the aromatic system, potentially influencing the compound's electronic properties and reactivity toward electrophilic and nucleophilic species.

Electrostatic potential surface calculations provide insights into the charge distribution across the molecular surface, identifying regions of positive and negative electrostatic potential that may govern intermolecular interactions. The carbonyl oxygen of the lactam functionality typically exhibits significant negative electrostatic potential, making it a favorable site for hydrogen bonding interactions with donor molecules. Conversely, the hydrogen atoms of the amino group display positive electrostatic potential, enabling them to participate in hydrogen bonding as donor species.

Computational studies of related benzimidazolone derivatives have demonstrated the importance of substituent effects on molecular properties and biological activity. The presence of electron-donating groups such as amino and dimethylamino substituents can significantly alter the electronic characteristics of the benzimidazolone core, potentially enhancing its ability to interact with biological targets or participate in specific chemical reactions. These computational insights guide rational molecular design efforts and help predict structure-activity relationships for this class of compounds.

属性

IUPAC Name |

5-amino-6-(dimethylamino)-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c1-13(2)8-4-7-6(3-5(8)10)11-9(14)12-7/h3-4H,10H2,1-2H3,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDYHBKGWDUCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one (CAS Number: 1159693-55-6) is a compound belonging to the benzimidazole class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₄O |

| Molecular Weight | 192.21 g/mol |

| CAS Number | 1159693-55-6 |

| Appearance | Solid |

| Melting Point | Not specified |

| Solubility | Not specified |

Research indicates that benzimidazole derivatives, including this compound, exhibit various mechanisms of action:

- Antihypertensive Activity : Compounds in this class have been shown to lower blood pressure by inhibiting angiotensin II type 1 (AT1) receptors. This non-competitive inhibition is characterized by a slow dissociation from the receptor, enhancing their efficacy compared to traditional antihypertensive agents like Losartan .

- Anti-inflammatory Effects : Certain derivatives have demonstrated significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as IL-1β and TNFα. This suggests potential applications in treating inflammatory diseases .

- Antiviral Properties : Some benzimidazole derivatives have been reported to inhibit viral RNA synthesis, particularly against human cytomegalovirus (HCMV) and other RNA viruses. They act by blocking RNA polymerase II, although they may exhibit cytotoxicity that limits their therapeutic use .

Antihypertensive Activity

A study highlighted the structure-activity relationship (SAR) of benzimidazole derivatives, indicating that modifications at specific positions can significantly enhance their interaction with AT1 receptors. Compounds with an unsubstituted position 4 showed optimal binding affinity and antihypertensive effects .

Anti-inflammatory Activity

In vitro studies demonstrated that derivatives of this compound effectively inhibited the activity of IRAK4, a key player in inflammatory signaling pathways. This inhibition resulted in reduced levels of TNFα in cell cultures .

Antiviral Activity

Research conducted on a series of benzimidazole derivatives revealed that those with specific substituents at the C-5 position exhibited potent antiviral activity against multiple virus strains while maintaining low cytotoxicity levels. These findings suggest a promising avenue for developing antiviral therapies based on this chemical scaffold .

Summary of Biological Activities

化学反应分析

Nucleophilic Substitution Reactions

The amino group at position 5 participates in nucleophilic substitution reactions due to its lone pair of electrons. For example:

-

Alkylation : Reaction with alkyl halides in the presence of a base (e.g., K

CO

) yields N-alkylated derivatives. -

Acylation : Treatment with acyl chlorides or anhydrides forms amides. A study demonstrated the synthesis of 3,4-dibenzyloxy-(5-N-2-oxo-2,3-dihydro-1H-benzoimidazolyl)benzamide via coupling with 3,4-dibenzyloxy benzoic acid using 1-hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DCC) in DMF, achieving a 45.7% yield .

Example Reaction Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | DCC, HOBt, DMF, rt | Amide | 45.7% |

Nitration and Nitramine Formation

The dimethylamino group at position 6 can direct electrophilic aromatic substitution. Nitration using 40% N

O

/HNO

in CH

Cl

at 0–40°C introduces nitro groups, forming nitramine derivatives . Similar benzimidazol-2-one analogs showed deflagration temperatures between 199–278°C post-nitration .

Key Data from Nitration Studies :

| Compound | Nitration Reagent | Deflagration Temp (°C) | Yield | Source |

|---|---|---|---|---|

| 5-MeN(NO | ||||

| )DNBO | N | |||

| O | ||||

| /HNO | ||||

| 278 | 85% | |||

| 5-O | ||||

| NO(CH | ||||

| ) | ||||

| N(NO | ||||

| )DNBO | N | |||

| O | ||||

| /HNO | ||||

| 199–201 | 73% |

Oxidation Reactions

The amino group undergoes oxidation to form nitroso or nitro derivatives. For example:

-

**Oxidation with KMnO

**: Converts the amino group to a nitro group, forming 5-nitro-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one. -

**Oxidation with H

O

**: Produces N-oxides or hydroxylamine intermediates.

Microwave-Assisted Reactions

Microwave irradiation enhances reaction efficiency. A study synthesized N-methyl-3-nitro-4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)amino)benzamide by heating 5-amino-1,3-dihydro-2H-benzimidazol-2-one with 4-fluoro-N-methyl-3-nitrobenzamide in N-methyl-2-pyrrolidinone at 120°C under microwave conditions, achieving a 90% yield .

Optimized Conditions :

Biological Activity and Derivatization

While not a direct chemical reaction, the compound’s derivatives exhibit antibacterial activity. Substitution at position 5 with groups like nitroxyethylnitramino enhances activity against Gram-positive and Gram-negative bacteria .

Antibacterial Activity Data :

| Derivative | Zone of Inhibition (mm) Against E. coli | Source |

|---|---|---|

| 6e | 29 | |

| 6f | 29 |

Comparative Reactivity

The dimethylamino group exhibits steric and electronic effects:

相似化合物的比较

Key Observations :

- Synthetic Yields: The target compound’s low yield (6%) contrasts with higher yields (62–90%) for analogs like 5am and TriNBO. This discrepancy arises from steric hindrance due to dimethylamino groups and challenges in purifying intermediates .

- Substituent Impact: Nitro groups (TriNBO) enhance thermal stability (melting point: 200–315°C) and detonation performance, while amino/dimethylamino groups favor solubility and biological interactions .

Physicochemical Properties

Analysis :

- The target’s low LogP (0.40) suggests moderate hydrophilicity, advantageous for aqueous reactions, whereas methyl or nitro derivatives exhibit higher hydrophobicity .

- TriNBO’s high thermal stability contrasts with the target’s application as a synthetic intermediate, reflecting divergent functional roles .

准备方法

General Synthetic Approach for Benzimidazolone Derivatives

Benzimidazolone compounds, including 5-amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one, are commonly synthesized via condensation reactions involving o-phenylenediamine derivatives and carbonyl-containing reagents such as urea or substituted carboxylic acids. The synthetic route typically includes:

- Condensation of substituted o-phenylenediamines with urea or carbamates to form the benzimidazolone core.

- Nitration or amination reactions to introduce amino or nitro substituents at specific positions on the aromatic ring.

- Substitution reactions to introduce dimethylamino groups, often via nucleophilic substitution or reductive amination.

This general approach is supported by studies on related benzimidazole derivatives, where the starting materials are carefully chosen to allow selective substitution at the 5 and 6 positions of the benzimidazole ring system.

Specific Preparation Method for this compound

While direct literature on this exact compound is limited, closely related compounds such as 5-amino-6-methylbenzimidazolone have been prepared by:

- Step 1: Condensation of 3,4-diaminotoluene with urea under heating conditions to yield 5-amino-6-methyl-1,3-dihydrobenzimidazol-2-one.

- Step 2: Functional group modification at the 6-position to introduce the dimethylamino group, typically by nucleophilic substitution or reductive amination on a suitable intermediate (e.g., a 6-nitro or 6-halogenated benzimidazolone).

A plausible synthetic scheme for this compound would involve:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | 3,4-diaminotoluene + urea, heat (~180 °C) | Formation of 5-amino-6-methylbenzimidazolone |

| 2 | Nitration or halogenation | Nitration with KNO3/H2SO4 or halogenation | Introduction of a leaving group at C-6 |

| 3 | Amination (Dimethylamino) | Reaction with dimethylamine or reductive amination | Substitution with dimethylamino group at C-6 |

This method aligns with the preparation of related benzimidazolone derivatives, where the 6-position substituent is introduced after ring formation.

Detailed Reaction Conditions and Yields from Related Studies

From the patent CN101863840B and research articles on benzimidazolone derivatives:

- Condensation of o-phenylenediamine derivatives with urea is typically conducted by heating the mixture to 180 °C for several hours, yielding the benzimidazolone ring system in moderate to high yields (70–90%).

- Nitration of benzimidazolone derivatives is efficiently performed using potassium nitrate and concentrated sulfuric acid at controlled temperatures (0–60 °C), yielding trinitro or dinitro derivatives with yields around 80–90%.

- Amination to introduce amino groups, including dimethylamino substituents, can be achieved by nucleophilic substitution of nitro or halogen groups using dimethylamine under reflux in ethanol or other suitable solvents.

Data Table: Representative Preparation Parameters for Benzimidazolone Derivatives

| Compound | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 5-Amino-6-methyl-1,3-dihydrobenzimidazol-2-one | 3,4-diaminotoluene + urea | Heat at 180 °C, several hours | 75–85 | Base benzimidazolone core formation |

| 5-Methyl-4,6,7-trinitro-1,3-dihydrobenzimidazol-2-one | 5-methyl-1,3-dihydrobenzimidazol-2-one | KNO3/H2SO4 nitration, 0–60 °C | 85–90 | Efficient nitration method |

| 5-Amino-6-(dimethylamino)-benzimidazolone (proposed) | 6-nitro or 6-halogenated benzimidazolone | Dimethylamine substitution in ethanol, reflux | 70–80 | Amination via nucleophilic substitution |

Research Findings and Analysis

- The condensation of substituted o-phenylenediamines with urea is a robust and well-established method to construct the benzimidazolone core, providing a platform for further functionalization.

- Selective nitration and subsequent substitution allow for the introduction of amino and dimethylamino groups at precise positions, critical for tuning the compound's chemical and biological properties.

- The use of potassium nitrate and sulfuric acid offers a mild and efficient nitration system, avoiding harsher reagents like fuming nitric acid, thus improving safety and product purity.

- Amination reactions with dimethylamine are typically performed under reflux in ethanol or similar solvents, facilitating nucleophilic displacement of nitro or halogen groups with good yields and selectivity.

常见问题

Q. Advanced SAR Analysis

- 5-Amino Group : Enhances hydrogen bonding with microbial targets (e.g., DNA gyrase or fungal CYP51), as seen in derivatives with IC50 values < 3.125 µg/mL against Candida albicans .

- 6-Dimethylamino Group : Increases lipophilicity, improving membrane penetration but may reduce solubility. Comparative studies with chloro or methyl substituents show higher selectivity for Gram-positive bacteria (e.g., S. aureus) .

Methodological Recommendations : - Perform MIC assays alongside logP measurements to correlate hydrophobicity and activity.

- Use molecular docking (e.g., AutoDock Vina) to map interactions with bacterial peptide deformylase (PDF) or viral proteases .

What in vitro assays are most reliable for evaluating anticancer potential, and how should conflicting IC50 data be interpreted?

Q. Basic Biological Screening

- MTT Assay : Standard for cytotoxicity screening (e.g., MDA-MB-231 breast cancer cells) .

- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays.

- Cell Cycle Analysis : Use flow cytometry (PI staining) to identify G1/S arrest, common in benzimidazole-treated cells .

Data Conflict Resolution : - Compare assay conditions (e.g., incubation time, serum concentration) across studies.

- Validate results with secondary assays (e.g., SRB or ATP-based luminescence) to rule out false positives .

How can computational models (QSAR, docking) predict the bioactivity of this compound, and what descriptors are most critical?

Q. Advanced Computational Strategy

- QSAR Parameters :

- Topological : Zagreb index, Wiener number (reflect molecular branching).

- Electronic : HOMO-LUMO gap, polar surface area (PSA) .

- Docking Protocols :

- Target bacterial PDF (PDB: 1LRU) or human topoisomerase II (PDB: 1ZXM).

- Prioritize hydrophobic interactions in the S1 pocket and hydrogen bonds with catalytic residues (e.g., His132 in PDF) .

Validation : Cross-check predicted IC50 values with experimental data using leave-one-out (LOO) validation .

What strategies resolve low yields during the cyclization step of benzimidazolone synthesis?

Q. Synthetic Challenge Solution

- Catalyst Screening : Test bases like triethylamine (TEA) or DBU to accelerate cyclization .

- Microwave Assistance : Reduce reaction time (e.g., 30 mins vs. 6 hours) and improve yields by 15–20% .

- Solvent Optimization : Replace dioxane with DMF or acetonitrile for better solubility of intermediates .

How can derivatives be rationally designed to target multiple pathways (e.g., anti-inflammatory and antiviral)?

Q. Advanced Drug Design

- Hybrid Scaffolds : Combine the benzimidazole core with thiazole (anti-inflammatory) or triazole (antiviral) moieties .

- Functionalization : Introduce hydroxamic acid termini (for metalloenzyme inhibition) or fluorobenzyl groups (to enhance BBB penetration) .

Screening Workflow :

Perform parallel screenings against COX-2 (anti-inflammatory) and HBV polymerase (antiviral).

Use molecular dynamics (MD) simulations to assess dual-target binding stability .

What mechanistic studies elucidate the compound’s interaction with viral targets like Hepatitis B Virus (HBV)?

Q. Mechanistic Methodology

- Enzyme Inhibition Assays : Measure inhibition of HBV DNA polymerase using radiolabeled dNTPs.

- X-ray Crystallography : Resolve co-crystal structures with HBV capsid proteins to identify binding pockets .

- Resistance Profiling : Serial passage experiments to detect mutations in viral targets (e.g., YMDD motif in HBV) .

How do contradictory reports on benzimidazole derivatives’ solubility and bioavailability impact formulation studies?

Q. Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。